Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-
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Overview
Description
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- is a specialized organosilicon compound It features a unique structure where a silane group is bonded to a thienyl ring substituted with butyl and iodo groups, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a series of reactions starting from simple precursors like butyl iodide and thiophene derivatives.
Ethynylation: The thienyl ring is then subjected to ethynylation using reagents such as ethynyltrimethylsilane under conditions that promote the formation of the ethynyl linkage.
Silane Introduction: Finally, the trimethylsilane group is introduced through a reaction with trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Oxidation and Reduction: The thienyl ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and bases like potassium tert-butoxide.
Cross-Coupling: Palladium catalysts, copper iodide, and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted thienyl derivatives.
Cross-Coupling: Ethynylated aromatic compounds.
Oxidation/Reduction: Sulfoxides, sulfones, and reduced thienyl derivatives.
Scientific Research Applications
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Catalysis: Acts as a ligand or a substrate in various catalytic processes, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- exerts its effects depends on the specific application:
In Catalysis: It can coordinate to metal centers, facilitating the formation of reactive intermediates.
In Organic Synthesis: The ethynyl and iodo groups provide reactive sites for further functionalization, enabling the construction of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the thienyl ring and butyl/iodo substitutions.
Trimethylsilylacetylene: Another related compound with a simpler structure, used in similar synthetic applications.
Uniqueness
Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl- is unique due to the combination of the thienyl ring with butyl and iodo substitutions, along with the ethynyl linkage. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.
Properties
CAS No. |
850195-83-4 |
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Molecular Formula |
C13H19ISSi |
Molecular Weight |
362.35 g/mol |
IUPAC Name |
2-(3-butyl-5-iodothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H19ISSi/c1-5-6-7-11-10-13(14)15-12(11)8-9-16(2,3)4/h10H,5-7H2,1-4H3 |
InChI Key |
UCKPAFSHMDAKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1)I)C#C[Si](C)(C)C |
Origin of Product |
United States |
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